molecular formula C6H10N2O2 B14694623 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one CAS No. 29237-84-1

4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one

Cat. No.: B14694623
CAS No.: 29237-84-1
M. Wt: 142.16 g/mol
InChI Key: BNYALVKTSZCHGK-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dimethylhydrazinyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one typically involves the reaction of furan derivatives with dimethylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and stabilizing the reaction intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation and crystallization are employed to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylhydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(5H)-one derivatives, while substitution reactions can produce a variety of substituted furan compounds.

Scientific Research Applications

4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylfuran-2(5H)-one: Similar structure but lacks the dimethyl substitution.

    2,2-Dimethylhydrazinylbenzene: Contains a benzene ring instead of a furan ring.

    4-(2,2-Dimethylhydrazinyl)thiophene-2(5H)-one: Features a thiophene ring instead of a furan ring.

Uniqueness

4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is unique due to the presence of both the furan ring and the dimethylhydrazinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

29237-84-1

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)-2H-furan-5-one

InChI

InChI=1S/C6H10N2O2/c1-8(2)7-5-3-6(9)10-4-5/h3,7H,4H2,1-2H3

InChI Key

BNYALVKTSZCHGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CC(=O)OC1

Origin of Product

United States

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